Di(1H-imidazol-1-yl)methane

Catalog No.
S600150
CAS No.
84661-56-3
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(1H-imidazol-1-yl)methane

CAS Number

84661-56-3

Product Name

Di(1H-imidazol-1-yl)methane

IUPAC Name

1-(imidazol-1-ylmethyl)imidazole

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2

InChI Key

UYHHYFDKCLECEJ-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CN2C=CN=C2

Synonyms

N,N-diimidazoylmethane

Canonical SMILES

C1=CN(C=N1)CN2C=CN=C2

Bidentate Chelating Ligand:

The key feature of Di(1H-imidazol-1-yl)methane is the presence of two imidazole groups connected by a central methane bridge. Each imidazole group contains nitrogen atoms capable of coordinating with metal ions. This configuration allows the molecule to act as a bidentate chelating ligand, meaning it can bind to a metal ion through two donor sites, forming a stable and cyclic complex []. This property makes Di(1H-imidazol-1-yl)methane a potential candidate for studying metal-ligand interactions and their impact on various properties like catalysis, magnetism, and luminescence.

Comparison with Poly(pyrazolyl)methanes:

Di(1H-imidazol-1-yl)methane bears structural similarities to well-studied chelating ligands like poly(pyrazolyl)methanes. Both classes share a central carbon chain connected to heterocyclic rings containing nitrogen donor atoms []. Research suggests investigating Di(1H-imidazol-1-yl)methane alongside poly(pyrazolyl)methanes to understand the influence of different heterocyclic rings (imidazole vs. pyrazole) on the coordination behavior and resulting properties of metal complexes [].

Di(1H-imidazol-1-yl)methane is an organic compound with the molecular formula C7H8N4C_7H_8N_4 and a molecular weight of 148.17 g/mol. It features two imidazole rings bonded to a central methane carbon atom, making it a bis(imidazole) derivative. The compound is characterized by its high solubility in various solvents and is noted for its potential biological activities and applications in organic synthesis .

Currently, there is no scientific literature available describing a specific mechanism of action for Di(1H-imidazol-1-yl)methane.

  • Toxicity: No data on the toxicity of this compound is available. Due to the presence of imidazole rings, it's advisable to handle it with care and wear appropriate personal protective equipment.
  • Flammability: No data on flammability is available. However, the presence of carbon and hydrogen suggests it could be combustible.
  • Reactivity: Specific information on reactivity is not available. However, the presence of the imidazole rings suggests it might react with strong acids and bases.
, including:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming imidazole derivatives or other oxidized products.
  • Acylation: It can react with acylating agents to form amides or esters, which are useful in synthesizing more complex molecules.
  • Coupling Reactions: Di(1H-imidazol-1-yl)methane can be utilized in coupling reactions, particularly in peptide synthesis, where it acts as a coupling agent due to the nucleophilic nature of the imidazole rings .

Di(1H-imidazol-1-yl)methane exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds with imidazole moieties may possess antimicrobial properties, making them candidates for pharmaceutical applications.
  • Anticancer Activity: Some derivatives of imidazole have shown potential in cancer treatment, indicating that di(1H-imidazol-1-yl)methane could be explored for similar therapeutic effects.
  • Enzyme Inhibition: The compound may also interact with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways .

The synthesis of di(1H-imidazol-1-yl)methane can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of imidazole with formaldehyde or its derivatives under acidic conditions.
  • Refluxing in Solvents: The compound can be synthesized by refluxing imidazole with suitable reagents like methanol or acetonitrile, often yielding good results with high purity.
  • Use of Catalysts: Catalysts such as Lewis acids may facilitate the reaction between imidazole and formaldehyde to enhance yield and reduce reaction times .

Di(1H-imidazol-1-yl)methane has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is of interest in drug development, particularly in creating antimicrobial and anticancer agents.
  • Organic Synthesis: The compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules.
  • Catalysis: It may be used as a catalyst or ligand in various

Studies on the interactions of di(1H-imidazol-1-yl)methane with biological targets have revealed:

  • Protein Binding: Research indicates that the compound may bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.
  • Molecular Docking Studies: Computational studies have been conducted to predict how di(1H-imidazol-1-yl)methane interacts at the molecular level with various biological targets, aiding in the design of new drugs .

Di(1H-imidazol-1-yl)methane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Di(1H-imidazol-1-yl)methaneC7H8N4C_7H_8N_4Two imidazole rings attached to a methane carbon
Di(1H-imidazol-1-yl)methanimineC7H7N5C_7H_7N_5Contains an additional nitrogen atom; more basic
1-Methyl-1H-imidazol-2-amineC5H7N3C_5H_7N_3Methyl substitution alters basicity and reactivity
1-Methyl-1H-imidazol-5-amineC5H7N3C_5H_7N_3Similar structure but different position of methyl
2-MethylimidazoleC4H6N2C_4H_6N_2Single imidazole ring; simpler structure

Di(1H-imidazol-1-yl)methane's unique feature lies in its dual imidazole structure, which enhances its potential reactivity and biological activity compared to simpler derivatives .

XLogP3

-0.1

Other CAS

84661-56-3

Wikipedia

N,N-Diimidazoylmethane

Dates

Modify: 2023-08-15

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